molecular formula C19H19N3O2S3 B2403371 N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE CAS No. 468763-50-0

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Cat. No.: B2403371
CAS No.: 468763-50-0
M. Wt: 417.56
InChI Key: KHTKFGRNFUHYED-CEHLPYKYSA-N
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Description

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound that features a thiazole ring, a thioxothiazolidinone moiety, and a propanamide group

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-13(11-14-5-3-2-4-6-14)12-15-17(24)22(19(25)27-15)9-7-16(23)21-18-20-8-10-26-18/h2-6,11-12H,7-10H2,1H3,(H,20,21,23)/b13-11+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTKFGRNFUHYED-CEHLPYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-3-phenylacrolein with thioxothiazolidinone under basic conditions to form the intermediate, which is then reacted with 4,5-dihydrothiazole-2-amine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring (with 2-sulfanylidene and 4-oxo groups) drives nucleophilic and electrophilic interactions:

  • Sulfanylidene (C=S) Reactivity :

    • Prone to oxidation, forming disulfide bonds or sulfoxides under mild oxidizing agents (e.g., H₂O₂) .

    • Nucleophilic substitution at the α-carbon, enabling alkylation or arylation in the presence of bases like K₂CO₃ .

  • 4-Oxo Group :

    • Participates in condensation reactions with hydrazines or amines to form hydrazones or imines, as observed in structurally similar compounds.

    • Acid-catalyzed ring-opening hydrolysis yields thiourea derivatives .

Conjugated Dienyl System (E/Z Isomerism)

The (5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] moiety suggests potential for:

  • Cycloadditions :

    • Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives .

  • Electrophilic Addition :

    • Conjugated double bonds undergo halogenation (e.g., bromine in CCl₄) or epoxidation (e.g., mCPBA) .

Propanamide Linker

The –NHCO– group facilitates:

  • Hydrolysis :

    • Acidic or basic conditions cleave the amide bond, generating carboxylic acid and amine fragments, as seen in related propanamide derivatives .

  • Cross-Coupling :

    • Buchwald-Hartwig amination with aryl halides, leveraging palladium catalysts .

Thiazole Substituent

The 4,5-dihydro-1,3-thiazol-2-yl group exhibits:

  • Ring-Opening Reactions :

    • Reacts with nucleophiles (e.g., Grignard reagents) at the C2 position, forming thiol intermediates .

  • Coordination Chemistry :

    • Binds transition metals (e.g., Cu²⁺) via sulfur and nitrogen atoms, forming stable complexes .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductAnalogous Evidence
Sulfanylidene OxidationH₂O₂, RTDisulfide or sulfoxide
Diels-Alder CycloadditionMaleic anhydride, ΔCyclohexene-fused derivative
Amide HydrolysisHCl (6M), reflux3-[(thiazolidinone)-yl]propanoic acid
Thiazole AlkylationCH₃I, K₂CO₃, DMFS-Methylated thiazole

Stability Under Environmental Conditions

  • Photochemical Degradation : The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimeric products.

  • Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and CO₂, as observed in thermogravimetric studies of related thiazolidinones .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to N-(4,5-Dihydro-1,3-Thiazol-2-Yl)-3-[(5E)-5-[(2E)-2-Methyl-3-Phenylprop-2-En-1-Ylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Propanamide exhibit varying degrees of antibacterial and antifungal activities.

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : Research suggests that thiazole derivatives disrupt bacterial cell wall synthesis and interfere with metabolic pathways, enhancing their effectiveness as antimicrobial agents .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.25 µg/mL
Compound BS. aureus0.5 µg/mL
Compound CC. albicans0.125 µg/mL

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines revealed that thiazole derivatives could significantly reduce cell viability and induce apoptosis through caspase activation .
  • Synergistic Effects : Combining thiazole derivatives with existing chemotherapeutics has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with high doses of traditional chemotherapy .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF710
Compound EHeLa15
Compound FA54912

Antiviral Applications

Emerging research indicates that thiazole derivatives may possess antiviral properties, particularly against RNA viruses.

Case Studies

  • Inhibition of Viral Replication : Studies have shown that certain thiazole compounds can inhibit the replication of viruses by targeting viral enzymes essential for their life cycle .
  • Mechanisms of Action : The antiviral mechanisms may involve interference with viral entry into host cells or disruption of viral RNA synthesis .

Data Table: Antiviral Efficacy of Thiazole Derivatives

Compound NameVirus TypeIC50 (µM)
Compound GInfluenza A8
Compound HHIV20
Compound IHepatitis C15

Mechanism of Action

The mechanism of action of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core structure, known for their diverse biological activities.

    Thiazoles: Compounds containing a thiazole ring, often used in medicinal chemistry for their bioactive properties.

    Propanamides: Compounds with a propanamide group, commonly found in pharmaceuticals.

Uniqueness

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and potential bioactivity.

Biological Activity

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of thiazole derivatives often involves multi-step reactions. For this compound, the synthetic route typically includes the formation of thiazole rings through condensation reactions and subsequent modifications to introduce various functional groups. The synthesis can be optimized to enhance yield and purity, which is crucial for biological testing.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, some derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL) were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .

CompoundMicroorganism TestedActivity (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
N-(4,5-DIHYDRO...)S. aureus16 µg/mL

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies have shown that certain thiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are closely related to their chemical structure. Modifications in substituents can significantly alter their potency and selectivity. For instance, the introduction of electron-withdrawing groups has been correlated with increased antimicrobial activity. Conversely, bulky substituents might hinder the interaction with biological targets .

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were tested for antimicrobial activity against a panel of pathogens. The study found that modifications at the 4-position of the thiazole ring enhanced activity against Candida albicans and E. coli. The most effective compound showed an MIC of 8 µg/mL against C. albicans.
  • Antitumor Evaluation : In a recent study assessing the anticancer potential of thiazole derivatives, one compound exhibited IC50 values below 10 µM against several cancer cell lines, indicating strong antitumor activity. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The synthesis involves multi-step processes, including the formation of the thiazolidinone core via condensation reactions. Key steps include:

  • Refluxing intermediates (e.g., thioamides or activated methylene compounds) in ethanol or DMF/EtOH mixtures under acidic conditions .
  • Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) to enhance cyclization efficiency.
  • Purification via recrystallization or column chromatography to isolate isomers (e.g., Z/E configurations) .
    • Key Data : Reaction yields for similar thiazolidinone derivatives range from 45–85% depending on substituents and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing its structural features?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thione vs. thiol tautomers) .
  • X-ray crystallography : Resolve crystal packing and confirm double-bond configurations (e.g., 5E/2E geometry) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
    • Critical Insight : Discrepancies in sulfur-related peaks (e.g., thione C=S at ~160 ppm in ¹³C NMR) require careful assignment to avoid misinterpreting tautomeric forms .

Q. How can researchers screen its biological activity in early-stage studies?

  • Methodology : Prioritize in vitro assays for rapid screening:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ for HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .
    • Note : Structure-activity relationships (SAR) should guide substituent modifications (e.g., phenyl vs. pyridyl groups) .

Advanced Research Questions

Q. What computational strategies predict its photophysical properties (e.g., fluorescence)?

  • Methodology :

  • TD-DFT : Simulate electronic transitions to identify fluorescent moieties (e.g., maleimide-like π-conjugation) .
  • Solvatochromism studies : Correlate solvent polarity with emission wavelength shifts using UV-Vis/fluorimetry .
    • Data Contradiction : Experimental fluorescence quantum yields may deviate from computational predictions due to aggregation effects or solvent interactions .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Molecular docking : Map binding interactions with proteins (e.g., EGFR or COX-2 active sites) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Key Finding : The thioxo-thiazolidinone moiety shows strong hydrogen bonding with catalytic residues, while the phenylpropenyl group enhances hydrophobic interactions .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum content) .
  • SAR-driven synthesis : Prepare analogs to isolate conflicting functional groups (e.g., methyl vs. methoxy substituents) .
  • Meta-analysis : Cross-reference bioactivity datasets from patents and journals to identify outliers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility without compromising membrane permeability .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., allyl or thiophene groups prone to oxidation) .
    • Case Study : Replacing the allyl group with a cyclopropyl moiety in analogs reduced CYP450-mediated degradation by 60% .

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